molecular formula C13H7Cl3O2 B5580050 2,4-dichlorophenyl 4-chlorobenzoate

2,4-dichlorophenyl 4-chlorobenzoate

Cat. No.: B5580050
M. Wt: 301.5 g/mol
InChI Key: KOHRECHIYINACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorophenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C13H7Cl3O2 and its molecular weight is 301.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.951163 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Global Trends in Herbicide Toxicity Studies

Research has extensively analyzed the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the rapid advancements in understanding their impact on the environment and human health. This review provides a scientometric analysis of the field, emphasizing the need for future research to focus on molecular biology aspects, human exposure assessments, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Catalytic Hydrodechlorination for Wastewater Treatment

The study on hydrodechlorination of chlorophenols in wastewater using Pd/activated carbon catalysts indicates a promising approach to treat chlorophenol-bearing wastewaters. This method significantly reduces the toxicity of the solutions, offering a potential treatment option for contaminated water sources (Calvo, Mohedano, Casas, Gilarranz, & Rodriguez, 2004).

Photocatalytic Degradation of Chlorophenols

Research on the use of copper-doped titanium dioxide for catalyzing the degradation of chlorophenols under visible light has shown significant results. This study demonstrates the potential of this method in degrading pollutants like 2-chlorophenol in natural light, contributing to the purification of water sources contaminated with such compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Phytoremediation of Herbicide-Contaminated Substrates

The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated environments presents a novel approach to address the persistence of herbicides like 2,4-D in soil and groundwater. This strategy involves utilizing plants inoculated with bacteria capable of degrading the herbicide, thereby reducing its concentration and toxicity in the environment (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Molecular Action of Herbicides

Understanding the molecular action of herbicides such as 2,4-D provides insights into their selective toxicity towards broadleaf plants. This knowledge is crucial for developing strategies to mitigate their impact on non-target species and for creating more environmentally friendly pest control methods (Song, 2014).

Properties

IUPAC Name

(2,4-dichlorophenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHRECHIYINACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.